molecular formula C23H26N4O4S B2892357 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021224-68-9

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone

カタログ番号: B2892357
CAS番号: 1021224-68-9
分子量: 454.55
InChIキー: KWSFDPKBNJNWIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a pyrazolo[3,4-b]pyridine derivative featuring a sulfone-modified tetrahydrothiophene ring, a 4-methoxyphenyl substituent, and a pyrrolidine-linked methanone group.

特性

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-21-19(23(28)26-10-3-4-11-26)13-20(16-5-7-18(31-2)8-6-16)24-22(21)27(25-15)17-9-12-32(29,30)14-17/h5-8,13,17H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSFDPKBNJNWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system, where they help control heart rate and neuronal excitability.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

生物活性

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrazolo[3,4-b]pyridine core and various functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular Formula C25H30N4O4S
Molecular Weight 482.6 g/mol
CAS Number 1021224-72-5
Solubility Not extensively documented

The compound's structure includes a dioxidotetrahydrothiophenyl group and a methoxyphenyl group, which are critical for its interaction with biological targets. The presence of these substituents enhances lipophilicity and may affect the compound's pharmacokinetics and dynamics.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of the pyrazolo[3,4-b]pyridine core exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells.

  • IC50 Values :
    • Compound 9a showed an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
    • Compound 14g exhibited IC50 values of 4.66 µM and 1.98 µM against MCF7 and HCT116 cells, respectively .

These results indicate that the compound possesses potent anticancer properties, warranting further investigation into its mechanisms of action.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest :
    • Compound 9a induces cell cycle arrest at the S phase in HeLa cells, while compound 14g causes G2/M phase arrest in MCF7 cells .
  • Induction of Apoptosis :
    • Significant levels of early and late apoptosis were observed in HeLa cells treated with compound 9a compared to control groups .
  • Target Interaction :
    • The interaction with G protein-coupled receptors (GPCRs) has been suggested as a possible pathway through which the compound may exert its effects .

Case Studies

Several studies have explored the biological activities of similar compounds within the pyrazolo[3,4-b]pyridine class:

  • Study A : Investigated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer activities. The study found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines.
  • Study B : Focused on the synthesis and evaluation of compounds with similar structural motifs, revealing promising results in terms of selectivity and potency against various tumor types.

類似化合物との比較

Key Structural Features :

  • Core: Pyrazolo[3,4-b]pyridine, a nitrogen-rich heterocycle known for bioactivity (e.g., anticancer, anti-inflammatory) .
  • Substituents: 1,1-Dioxidotetrahydrothiophen-3-yl: Enhances solubility via sulfone groups. 4-Methoxyphenyl: Electron-donating group influencing electronic properties and binding interactions.

Molecular Formula : C24H27N5O3S (inferred from analog in with adjustments for substituents).

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

Compound Name R1 (Position 6) R2 (Position 1) Methanone Group Molecular Weight Notable Properties
Target Compound 4-Methoxyphenyl 1,1-Dioxidotetrahydrothiophen-3-yl Pyrrolidin-1-yl ~477.5 g/mol Hypothesized enhanced solubility and CNS penetration due to sulfone and pyrrolidine .
CAS 1021249-91-1 p-Tolyl 1,1-Dioxidotetrahydrothiophen-3-yl 4-Ethylpiperazin-1-yl 481.6 g/mol Higher molecular weight due to ethylpiperazine; potential for improved kinase inhibition (analogous to kinase-targeting pyrazolo-pyridines ).
4-(4-Methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl Spiro Derivative 4-Methoxyphenyl Phenyl 1-Thia-4-azaspiro[4.5]decan-3-one ~495 g/mol Spirocyclic moiety may reduce conformational flexibility, affecting target binding .
Chromeno-Pyrazolo-Pyridinone Thieno[2,3-d]pyrimidin-4-yl Phenyl Chromen-2-one fused system 604.71 g/mol Extended π-system enhances fluorescence and anticancer activity .

Key Structural and Functional Differences

Aryl Substituents: The 4-methoxyphenyl group in the target compound (vs. Thieno-pyrimidine in the chromeno derivative introduces additional heteroatoms, broadening bioactivity (e.g., antimalarial ).

Methanone Modifications: Pyrrolidin-1-yl (target) vs. 4-ethylpiperazin-1-yl (CAS 1021249-91-1): Pyrrolidine’s smaller ring size may reduce steric hindrance, favoring blood-brain barrier penetration, while ethylpiperazine offers basicity for salt formation and solubility .

Sulfone vs. Spirocyclic Systems: The 1,1-dioxidotetrahydrothiophene group (target) enhances polarity compared to spiro-thiazolidinone derivatives , likely improving aqueous solubility but reducing membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step protocols, including cyclization, functional group interconversion, and coupling reactions. For example, analogous pyrazolo[3,4-b]pyridine derivatives are synthesized via cyclocondensation of hydrazines with β-ketonitriles, followed by sulfone or pyrrolidine incorporation . Optimization can employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) for yield and purity. Techniques like HPLC or LC-MS are critical for monitoring intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, as seen in related pyrazolo[3,4-b]pyridine derivatives .
  • NMR (¹H, ¹³C, DEPT, HSQC) resolves regiochemistry, particularly distinguishing between pyrazole and pyridine protons.
  • High-resolution mass spectrometry (HRMS) validates molecular formula .
  • IR spectroscopy identifies functional groups (e.g., sulfone S=O stretching at ~1300–1150 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal degradation .
  • Forced degradation in acidic/basic/oxidative buffers (e.g., 0.1M HCl, NaOH, H₂O₂) at 40–60°C for 24–72 hours, followed by HPLC to quantify degradation products .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of the pyrazolo[3,4-b]pyridine core?

  • Methodological Answer : Regioselectivity in pyrazolo[3,4-b]pyridines is influenced by electronic and steric factors. For example:

  • Electron-withdrawing groups (e.g., sulfone) direct cyclization to the 3-position .
  • Microwave-assisted synthesis enhances reaction control, reducing side products .
  • Computational tools (e.g., DFT calculations) predict favorable transition states for cyclization pathways .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock, Schrödinger Suite) using crystal structures of target proteins (e.g., kinase domains).
  • Molecular dynamics simulations (AMBER, GROMACS) assess binding stability and ligand-protein interactions (e.g., hydrogen bonding with methoxyphenyl groups) .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls.
  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) .
  • Meta-analysis of literature data to identify outliers and contextualize experimental conditions (e.g., ATP concentrations in kinase assays) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。